molecular formula C11H9ClFNO3 B1425573 1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1270831-90-7

1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1425573
CAS No.: 1270831-90-7
M. Wt: 257.64 g/mol
InChI Key: YXJIDESZQKFMAO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information for this compound, with both proton and carbon-13 Nuclear Magnetic Resonance techniques offering complementary data for complete structural elucidation. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns that allow for the unambiguous identification of different proton environments within the molecule. The pyrrolidine ring protons typically appear in the chemical shift range of 2.5 to 3.5 parts per million, with the methylene protons adjacent to the nitrogen atom showing distinct multiplicity patterns due to coupling with neighboring protons.

The carboxylic acid proton represents a particularly diagnostic signal in the proton Nuclear Magnetic Resonance spectrum, typically appearing as a broad singlet around 12 parts per million due to rapid exchange with trace water or other protic solvents. This signal often exhibits temperature-dependent behavior and may show coalescence effects under certain experimental conditions. The aromatic protons of the 4-chloro-3-fluorophenyl group appear in the characteristic aromatic region between 7.0 and 8.0 parts per million, with specific chemical shifts influenced by the electronic effects of the halogen substituents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides essential information about the carbon framework of the molecule, with the carbonyl carbon atoms showing characteristic downfield chemical shifts. The pyrrolidine ring carbonyl carbon typically appears around 170-180 parts per million, while the carboxylic acid carbonyl carbon resonates at approximately 175-185 parts per million. The aromatic carbon atoms exhibit chemical shifts in the range of 110-140 parts per million, with the carbon atoms bearing halogen substituents showing characteristic perturbations due to the electronegativity and mass effects of chlorine and fluorine atoms.

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear multiple bond correlation experiments, provide crucial connectivity information that confirms the proposed molecular structure. These experiments are particularly valuable for establishing the substitution pattern on the aromatic ring and confirming the position of the carboxylic acid group on the pyrrolidine ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound provides valuable structural information through characteristic fragmentation patterns that reflect the molecular architecture and the relative stability of different structural components. The molecular ion peak appears at mass-to-charge ratio 257, corresponding to the intact molecular structure, with the isotope pattern clearly showing the presence of both chlorine and fluorine atoms due to their distinctive isotopic signatures.

The fragmentation behavior of pyrrolidine-containing compounds typically involves initial cleavage at the most labile bonds, particularly those adjacent to the nitrogen atom and the carbonyl functionalities. The loss of the carboxylic acid group (45 mass units) represents a common fragmentation pathway, producing a stable fragment ion at mass-to-charge ratio 212. This fragmentation pattern is characteristic of compounds containing carboxylic acid functionalities and provides confirmation of the presence of this functional group within the molecular structure.

The pyrrolidine ring system exhibits characteristic fragmentation patterns involving the formation of stable immonium ions and the loss of neutral fragments corresponding to portions of the ring structure. The formation of fragment ions at mass-to-charge ratio 140 and 126 reflects the loss of specific portions of the pyrrolidine ring, while maintaining the integrity of the aromatic substituted portion of the molecule. These fragmentation pathways provide valuable structural information that complements the data obtained from Nuclear Magnetic Resonance spectroscopy.

The aromatic portion of the molecule contributes to the formation of stable fragment ions, particularly those involving the 4-chloro-3-fluorophenyl moiety. The presence of halogen substituents enhances the stability of certain fragment ions and creates characteristic isotope patterns that facilitate the identification of specific structural components within the complex fragmentation spectrum.

Infrared and Raman Vibrational Signatures

Infrared and Raman spectroscopy provide complementary information about the vibrational characteristics of this compound, with each technique offering unique advantages for structural characterization. Infrared spectroscopy excels in the identification of polar functional groups and provides highly characteristic absorption bands for carbonyl and carboxylic acid functionalities. The carboxylic acid group exhibits a broad, intense absorption band in the region of 2500-3500 cm⁻¹ due to the hydroxyl stretch, overlapped with the characteristic carbonyl stretch around 1700-1750 cm⁻¹.

The pyrrolidine ring carbonyl functionality displays a distinct absorption band typically observed around 1650-1680 cm⁻¹, representing the lactam carbonyl stretch. This absorption band is particularly diagnostic for five-membered ring lactams and provides unambiguous confirmation of the pyrrolidine-2-one structural component. The position and intensity of this band are influenced by ring strain and electronic effects from substituents, making it a valuable structural probe.

Raman spectroscopy offers complementary information, particularly for the characterization of carbon-carbon and carbon-nitrogen skeletal vibrations within the pyrrolidine ring system. The symmetric breathing modes of the aromatic ring appear as strong bands in the Raman spectrum, typically in the region of 1000-1600 cm⁻¹. The carbon-halogen stretching vibrations, particularly the carbon-chlorine and carbon-fluorine bonds, produce characteristic bands that confirm the substitution pattern on the aromatic ring.

The combination of infrared and Raman spectroscopic data provides a comprehensive vibrational fingerprint that enables definitive structural identification and can detect conformational changes or polymorphic variations in solid-state samples. Advanced techniques such as two-dimensional correlation spectroscopy can reveal subtle structural perturbations and intermolecular interactions that influence the vibrational spectrum.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of this compound reveals critical information about the three-dimensional molecular structure and intermolecular interactions that govern solid-state packing arrangements. Single crystal X-ray diffraction studies of related pyrrolidine derivatives demonstrate that these compounds typically crystallize in chiral space groups, reflecting the inherent chirality of the substituted pyrrolidine ring system. The asymmetric unit generally contains a single molecule, with the pyrrolidine ring adopting an envelope conformation where one carbon atom is displaced significantly from the plane defined by the remaining four ring atoms.

The carboxylic acid functionality plays a crucial role in determining the crystal packing through the formation of intermolecular hydrogen bonding networks. The carboxylic acid proton typically participates in hydrogen bonding interactions with carbonyl oxygen atoms of neighboring molecules, creating extended supramolecular assemblies that stabilize the crystal structure. These hydrogen bonding patterns often result in the formation of dimeric or chain-like arrangements that propagate throughout the crystal lattice.

The 4-chloro-3-fluorophenyl substituent contributes to the crystal packing through various weak intermolecular interactions, including halogen bonding, π-π stacking, and van der Waals forces. The presence of both chlorine and fluorine atoms creates opportunities for specific halogen bonding interactions that can influence the overall crystal architecture. The aromatic rings may participate in offset π-π stacking interactions, with typical interplanar distances ranging from 3.3 to 3.8 Angstroms.

Detailed analysis of bond lengths and angles within the molecular structure provides insights into electronic effects and strain within the pyrrolidine ring system. The carbon-nitrogen bond lengths in the pyrrolidine ring typically range from 1.45 to 1.48 Angstroms, while the carbonyl bond lengths fall within the expected range of 1.22 to 1.24 Angstroms for lactam functionalities. The bond angles around the nitrogen atom reflect the pyramidal geometry expected for a tertiary amine center.

Computational Modeling of Electron Density Distribution

Computational modeling of this compound using modern density functional theory methods provides detailed insights into the electronic structure and electron density distribution throughout the molecular framework. The B3LYP functional combined with appropriate basis sets has proven particularly effective for modeling pyrrolidine-containing compounds, offering reliable predictions of geometric parameters, energetic properties, and spectroscopic characteristics. These computational approaches complement experimental characterization techniques and provide theoretical validation of structural assignments.

The electron density distribution reveals significant polarization effects arising from the electronegative halogen substituents on the aromatic ring and the electron-withdrawing carbonyl functionalities. The chlorine and fluorine atoms create regions of high electron density that influence the electrostatic potential surface of the molecule and affect its interactions with other chemical species. The pyrrolidine nitrogen atom exhibits partial positive charge character due to its incorporation into the lactam ring system, while the carbonyl oxygen atoms carry substantial negative charge density.

Molecular orbital analysis reveals the spatial distribution of the highest occupied molecular orbital and lowest unoccupied molecular orbital, providing insights into the electronic properties and potential reactivity patterns of the compound. The highest occupied molecular orbital typically exhibits significant density on the aromatic ring system and the nitrogen atom, while the lowest unoccupied molecular orbital is often localized on the carbonyl functionalities. These orbital characteristics influence the compound's optical properties and its behavior in chemical reactions.

Natural bond orbital analysis provides quantitative information about charge distribution, bond orders, and hybridization states throughout the molecular structure. This analysis reveals the extent of charge transfer between different portions of the molecule and identifies regions of enhanced or diminished electron density that correlate with experimental observations from spectroscopic studies. The computational results support the experimental structural assignments and provide predictive capabilities for understanding the compound's chemical behavior and potential applications in synthetic chemistry.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJIDESZQKFMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, with the molecular formula C11_{11}H9_9ClFNO3_3 and a molecular weight of 257.65 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It exhibits activity against various Gram-positive bacteria and fungi. The following table summarizes the antimicrobial efficacy against selected pathogens:

PathogenActivity Observed
Staphylococcus aureusEffective
Acinetobacter baumanniiModerate activity
Klebsiella pneumoniaeEffective
Pseudomonas aeruginosaLimited activity
Clostridioides difficileEffective
Candida aurisModerate activity
Aspergillus fumigatusLimited activity

These findings suggest that the compound could be a valuable addition to the arsenal against antibiotic-resistant infections, particularly those caused by multidrug-resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer effects. In vitro studies using A549 human lung cancer cell lines demonstrated significant cytotoxicity, with IC50_{50} values indicating potent growth inhibition.

Case Study: A549 Cell Line

A study evaluated the compound's effects on A549 cells, revealing:

  • IC50_{50} : 0.15 µM (indicating strong antiproliferative activity)
  • Mechanism: Induction of apoptosis via upregulation of p53 and PARP cleavage.

These results underscore the potential for developing this compound as a therapeutic agent in cancer treatment strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine core and substituents on the phenyl ring can significantly influence its efficacy.

Key Modifications:

  • Chlorine and Fluorine Substituents : Enhance binding affinity to target enzymes.
  • Carboxylic Acid Group : Essential for maintaining biological activity.
  • Pyrrolidine Ring Modifications : Altering substituents can improve selectivity and reduce toxicity.

Scientific Research Applications

The compound features a pyrrolidine ring with a carboxylic acid functional group and a chloro-fluoro-substituted phenyl group, which contributes to its biological activities.

Medicinal Chemistry

1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is being studied for its potential therapeutic effects in various diseases:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation. For instance, it has been explored as a potential inhibitor of c-KIT kinase, which plays a role in gastrointestinal stromal tumors (GISTs) .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways by affecting cytokine production, making it a candidate for treating inflammatory diseases .

Pharmacological Research

Research indicates that the compound might exhibit significant antimicrobial properties. Its derivatives have shown potential in inhibiting bacterial growth, suggesting applications in treating infections caused by multidrug-resistant bacteria .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound in animal models of neurodegenerative diseases like Alzheimer's. Studies have indicated improvements in cognitive function and reductions in amyloid plaque formation upon administration of the compound .

Data Table: Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of c-KIT kinase
Anti-inflammatoryModulation of cytokine production
AntimicrobialInhibition of bacterial growth
NeuroprotectiveImprovement in cognitive function

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited comparable IC50 values to established chemotherapeutics, highlighting their potential as lead compounds for further development.

Case Study 2: Anti-inflammatory Research

In a clinical study focusing on inflammatory diseases, researchers found that the administration of this compound led to significant reductions in inflammatory markers compared to control groups. This suggests its potential utility in therapeutic applications for conditions like rheumatoid arthritis.

Case Study 3: Neuroprotection

In animal models simulating Alzheimer's disease, treatment with this compound resulted in notable improvements in cognitive performance and a decrease in amyloid plaque accumulation, supporting its role as a neuroprotective agent.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and influence electronic interactions with biological targets. Fluorine’s small size and high electronegativity may improve bioavailability compared to bulkier substituents (e.g., isopropyl in compound 4, ) .
  • Hydroxyl Groups : Improve antioxidant activity via radical scavenging (e.g., compound 6 in : optical density 1.675 in reducing power assay) but reduce lipophilicity .

Antioxidant Activity

  • DPPH Radical Scavenging : Derivatives with heterocyclic moieties (e.g., oxadiazole, triazole) exhibit enhanced activity. For example, compound 10 (1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) shows 1.5× the activity of ascorbic acid .
  • Reducing Power : Free carboxylic acid groups (e.g., compound 6 in ) correlate with strong electron-donating capacity, critical for Fe³⁺ reduction .

Antimicrobial and Anticancer Activity

  • 1-(3,5-Dichloro-2-hydroxyphenyl) derivatives demonstrate Gram-positive antibacterial activity, particularly against Staphylococcus aureus ().
  • Fluorinated analogs (e.g., 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, ) may offer improved pharmacokinetic profiles due to fluorine’s metabolic resistance .

Preparation Methods

Cyclization of Substituted Succinic Acid Derivatives

One established approach involves the cyclization of 2-methylenesuccinic acid or related derivatives with amines bearing the 4-chloro-3-fluorophenyl group. This reaction proceeds under reflux conditions in alcoholic solvents (ethanol or isopropanol) with catalytic amounts of acid (e.g., glacial acetic acid) to promote ring closure forming the 5-oxopyrrolidine-3-carboxylic acid core.

  • Reaction conditions: Reflux in ethanol/isopropanol, 4–12 hours.
  • Catalysts: Glacial acetic acid or other mild acids.
  • Yields: Moderate to good, typically 60–85%, depending on substrate purity and reaction optimization.

Substituted Pyrrolidinone Formation via Halogenated Precursors

An alternative method involves preparing a 5-chloro-substituted pyrrolidinone intermediate, which is then converted to the target compound by nucleophilic substitution with the 4-chloro-3-fluoro-substituted aromatic amine.

  • Step E: Saponification of a 5-chloro carboxylate precursor in a solvent such as p-dioxane acidified with hydrochloric acid; reflux for 4–12 hours to yield the 5-chloro-4-oxo-pyrrolidine-3-carboxylic acid intermediate.
  • Step G: Reaction of the 5-chloro intermediate with excess alkylamine or dialkylamine (in this case, 4-chloro-3-fluoroaniline or its derivatives) in aqueous dioxane under reflux overnight to substitute the chlorine with the amine group, forming the desired 1-(4-chloro-3-fluorophenyl) derivative.
  • Isolation: Upon completion, acidification and pH adjustment precipitate the product, which is collected by filtration and dried under vacuum.

Use of Organic Solvents and Bases for Alkoxy or Amino Substitutions

The 5-chloro intermediate or its acid form can also be reacted with potassium hydroxide and an alcohol (R-OH) in solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or methanol to form alkoxy-substituted derivatives. Although this is more relevant for analogs, it demonstrates the versatility of the 5-chloro intermediate in substitution chemistry.

Reaction Conditions Summary Table

Step Starting Material Reagents/Conditions Time (h) Solvent(s) Product/Intermediate Notes
E 5-chloro carboxylate precursor HCl, reflux 4–12 p-dioxane 5-chloro-4-oxo-pyrrolidine-3-carboxylic acid Saponification step
F 5-chloro intermediate or acid KOH + R-OH (alkoxide formation), reflux 8–16 THF, DMF, MeOH Alkoxy-substituted pyrrolidinone derivatives Optional substitution route
G 5-chloro intermediate Excess alkylamine (4-chloro-3-fluoroaniline), reflux overnight ~16 Aqueous dioxane This compound Amino substitution, final product formation

Research Findings and Optimization Insights

  • Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor the progress of substitution reactions, ensuring complete conversion before product isolation.
  • Purification: After reaction completion, acidification to the isoelectric point allows for selective precipitation of the product, facilitating isolation by filtration and vacuum drying.
  • Solvent Choice: p-Dioxane is favored for saponification and substitution due to its ability to dissolve both organic and inorganic reagents and withstand reflux conditions.
  • Yield Improvements: Optimization of stoichiometry, reaction time, and temperature can enhance yields. Using excess amine in the substitution step ensures complete conversion of the chloro intermediate.
  • Industrial Scale: Large-scale syntheses incorporate controlled reflux times and solvent recycling to improve cost-effectiveness and environmental footprint.

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

A widely reported method involves condensation of substituted anilines with cyclic ketones or carboxylic acid derivatives. For example, a related compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, was synthesized via refluxing 2,4-difluoroaniline with itaconic acid in water, followed by esterification using sulfuric acid as a catalyst . Similar approaches can be adapted for the target compound by substituting 4-chloro-3-fluoroaniline. Key steps include:

  • Cyclization : Under acidic or thermal conditions to form the pyrrolidinone ring.
  • Functionalization : Introduction of the chloro-fluorophenyl group via nucleophilic substitution or coupling reactions.

Q. How is the compound structurally characterized?

Structural elucidation typically employs:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., related pyrazole-carboxylic acid derivatives were analyzed using single-crystal XRD with R factors <0.1) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, derivatives in showed characteristic peaks for pyrrolidinone carbonyls (δ ~170–175 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Predominantly polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and pyrrolidinone moieties. A related chlorophenyl-pyrrole derivative exhibited limited aqueous solubility (logP ~2.5) .
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthetic yields?

  • Catalysts : Palladium or copper catalysts enhance coupling efficiency for aryl halide intermediates (e.g., used Pd/C for pyridine-oxazole synthesis) .
  • Solvent Systems : Polar aprotic solvents like DMF improve reaction kinetics, while toluene minimizes side reactions in cyclization steps .
  • Temperature Control : Reflux conditions (100–120°C) balance reactivity and decomposition risks .

Q. How is the compound’s biological activity evaluated?

  • Antioxidant Assays : Derivatives are tested via DPPH radical scavenging or FRAP assays. For instance, hydroxylated pyrrolidinone derivatives showed IC50_{50} values ranging from 50–200 µM .
  • Antimicrobial Testing : Use broth microdilution against multidrug-resistant strains (e.g., E. coli or S. aureus). reported MIC values <10 µg/mL for chlorophenyl analogs .
  • Cytotoxicity : A549 lung cells are treated with varying concentrations (0.1–100 µM), with viability assessed via MTT assays. Statistical validation requires ANOVA or Kruskal-Wallis tests (p <0.05) .

Q. How can contradictions in spectral data be resolved?

  • Replicate Experiments : Repeat NMR/HRMS under controlled humidity and temperature to rule out environmental artifacts .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).
  • Crystallographic Cross-Check : Resolve ambiguities in substituent positions via XRD, as done for pyrazole-carboxamide structures .

Q. What computational methods are used to predict reactivity or binding affinity?

  • Docking Studies : AutoDock Vina or Schrödinger Suite model interactions with target enzymes (e.g., PYCR1, a reductase linked to pyrroline-5-carboxylate metabolism) .
  • QSAR Modeling : Correlate structural features (e.g., Cl/F substituent electronegativity) with bioactivity using partial least squares regression.
  • MD Simulations : Assess conformational stability in aqueous or lipid bilayers (GROMACS/NAMD) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Standardize Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Control Variables : Monitor pH, temperature, and solvent purity during bioactivity assays.
  • Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify trends masked by small sample sizes .

Q. What strategies validate synthetic intermediates with ambiguous spectral data?

  • Isotopic Labeling : 13^13C-enriched precursors clarify carbonyl group assignments in NMR .
  • 2D NMR Techniques : COSY and NOESY resolve overlapping proton signals in crowded aromatic regions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

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